Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate
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Description
Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate is a chemical compound with the molecular formula C10H6ClKN2O3 . It has a molecular weight of 276.72 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-oxadiazole ring attached to a 2-chlorophenyl group and an acetate group .Physical and Chemical Properties Analysis
This compound is a powder that should be stored at room temperature . Its InChI code is 1S/C10H7ClN2O3.K/c11-7-4-2-1-3-6 (7)10-12-8 (16-13-10)5-9 (14)15;/h1-4H,5H2, (H,14,15);/q;+1/p-1 .Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .
Future Directions
Properties
IUPAC Name |
potassium;2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3.K/c11-7-4-2-1-3-6(7)10-12-8(16-13-10)5-9(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATNRTOFVDTLFW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CC(=O)[O-])Cl.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClKN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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